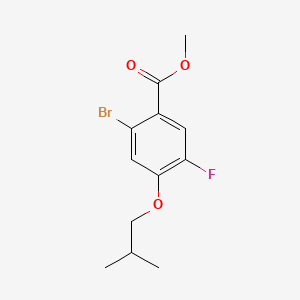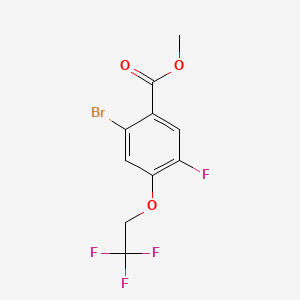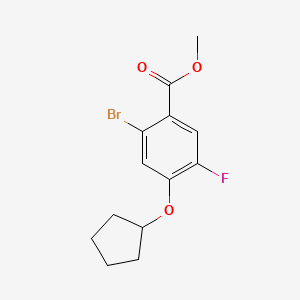
tert-Butyl (3-bromo-5-methoxyphenyl)(cyclohexylmethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (3-bromo-5-methoxyphenyl)(cyclohexylmethyl)carbamate: is an organic compound that features a tert-butyl group, a brominated methoxyphenyl ring, and a cyclohexylmethyl carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-bromo-5-methoxyphenyl)(cyclohexylmethyl)carbamate typically involves multi-step organic reactions. One common method includes the bromination of 3-methoxyphenyl compounds followed by the introduction of the tert-butyl carbamate group. The reaction conditions often involve the use of brominating agents like N-bromosuccinimide (NBS) and tert-butyl carbamate in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and carbamation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form corresponding quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of new substituted derivatives with various functional groups.
科学的研究の応用
Chemistry: This compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.
Biology: In biological research, tert-Butyl (3-bromo-5-methoxyphenyl)(cyclohexylmethyl)carbamate can be used to study enzyme interactions and inhibition due to its potential as a ligand for certain enzymes.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of tert-Butyl (3-bromo-5-methoxyphenyl)(cyclohexylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can enhance the compound’s stability and lipophilicity, allowing it to effectively interact with hydrophobic pockets in proteins. The bromine atom can participate in halogen bonding, further stabilizing the compound-protein complex. The methoxy group can engage in hydrogen bonding, contributing to the overall binding affinity and specificity.
類似化合物との比較
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- tert-Butyl (3-bromo-5-methoxyphenyl)carbamate
Comparison: Compared to similar compounds, tert-Butyl (3-bromo-5-methoxyphenyl)(cyclohexylmethyl)carbamate is unique due to the presence of the cyclohexylmethyl group, which can significantly influence its chemical reactivity and biological activity. The cyclohexylmethyl group can enhance the compound’s hydrophobicity and steric bulk, potentially leading to improved binding interactions with target proteins and increased stability in biological systems.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
tert-butyl N-(3-bromo-5-methoxyphenyl)-N-(cyclohexylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28BrNO3/c1-19(2,3)24-18(22)21(13-14-8-6-5-7-9-14)16-10-15(20)11-17(12-16)23-4/h10-12,14H,5-9,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTPOKOXYZFCGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCCCC1)C2=CC(=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BrNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














